molecular formula C20H19N5O B2495933 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034537-38-5

3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2495933
CAS No.: 2034537-38-5
M. Wt: 345.406
InChI Key: ROIMQMIJYZVJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic small molecule belonging to the aryl pyrazol-1-yl-propanamide class, which is of significant interest in oncology research, particularly for the study of castration-resistant prostate cancer (CRPC) . Compounds within this chemical scaffold are designed to act as Selective Androgen Receptor Degraders (SARDs). They function by targeting the Androgen Receptor (AR) for degradation via the ubiquitin-proteasome system and exhibit pan-antagonist activity, meaning they can inhibit a broad spectrum of AR functions, including those of mutated and spliced variants that are often resistant to conventional therapies . This dual mechanism of action—degrading the AR protein and blocking its activation—makes this class of compounds a valuable tool for researchers investigating novel pathways to overcome treatment resistance. The structural features of this compound, including the pyrazole B-ring and propanamide linkage, are associated with potent AR antagonism and promising pharmacological properties in preclinical models . This chemical is provided for research purposes to support the development of next-generation anticancer agents. Applications: • Investigation of androgen receptor signaling and degradation mechanisms. • In vitro and in vivo study of novel therapeutic approaches for treatment-resistant cancers. • Exploration of pan-antagonist profiles against wild-type and mutant androgen receptors. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)20-17(3-2-10-22-20)12-23-19(26)9-8-15-4-6-16(11-21)7-5-15/h2-7,10,13-14H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIMQMIJYZVJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}N4_4O2_2
  • Molecular Weight : 346.4 g/mol
PropertyValue
Molecular FormulaC20_{20}H18_{18}N4_4O2_2
Molecular Weight346.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been identified as a potential androgen receptor antagonist , which suggests its role in modulating androgen signaling pathways. This modulation is critical in conditions such as prostate cancer, where androgen signaling is a significant factor in tumor growth.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole and pyridine moieties have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Cytotoxicity Studies :
    • A study reported that derivatives similar to this compound exhibited IC50 values ranging from 60 nM to 580 nM against different cancer cell lines, including gastric and breast cancer cells .
    • The presence of the pyrazole ring has been linked to enhanced cytotoxicity, likely due to its ability to interfere with key cellular processes involved in cancer progression .
  • Selectivity :
    • Certain derivatives demonstrated selective activity against specific cancer types, indicating potential for targeted therapy. For example, some compounds showed higher efficacy against liver cancer (HEPG2) compared to breast cancer (MCF) .

Other Biological Activities

In addition to anticancer properties, there are indications that this compound may possess other pharmacological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, suggesting potential utility in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective activities associated with pyrazole derivatives, which could be beneficial in neurodegenerative conditions.

Case Study 1: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that compounds with the cyanophenyl group exhibited significant cytotoxicity, particularly against gastric cancer cells (IC50 = 60 nM), highlighting their potential as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole ring and the introduction of different substituents could enhance biological activity. For instance, substituents such as methoxy or chloro groups significantly increased potency against specific cancer types .

Comparison with Similar Compounds

Positional Isomers and Pyridine Substitution Patterns

  • Compound: 3-(4-Cyanophenyl)-N-((5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methyl)Propanamide Key Difference: Pyrazole substitution at pyridine-5 (vs. 2 in the target compound). Implications: Positional isomerism may alter steric hindrance and hydrogen-bonding capacity. Pyridine-2 substitution could favor interactions with planar binding sites, whereas pyridine-5 substitution may improve solubility due to reduced steric bulk .

Propanamide Derivatives with Pyridine/Trifluoromethyl Modifications ()

Compounds 42–46 in share the propanamide backbone but differ in substituents:

Compound Pyridine Substituents Key Features Yield Melting Point (°C)
42 Hexyloxy, trifluoromethyl Lipophilic, high metabolic stability 44% Not reported
43 Cyclopentyloxy, trifluoromethyl Balanced lipophilicity 75% 92–98
44 Pyrrolidin-1-yl, trifluoromethyl Enhanced solubility 85% Not reported
45 4-Methylbenzylthio, trifluoromethyl Thioether for redox stability 81% Not reported
46 Phenyl, trifluoromethyl High aromaticity 54% Oily liquid
  • Comparison with Target Compound: The target compound lacks trifluoromethyl groups, which may reduce its metabolic resistance compared to 42–46.

Dichlorophenyl and Fluorophenyl Analogs (–2)

Compounds 2–5 in –2 feature dichlorophenyl, fluorophenyl, and methylthioethyl groups.

  • Synthetic Yields : 60–67% (lower than 44–45 in ).
  • Methylthioethyl groups (4–5) introduce sulfur, which may lead to oxidative metabolic instability compared to the target compound’s cyano group .

Pyrazolo-Pyrimidine and Chromene Derivatives (–6)

  • Compound: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide Structural Contrast: Chromene and pyrazolopyrimidine cores vs. the target’s pyridine-pyrazole system. Functional Impact: The chromene group confers rigidity, while the sulfonamide enhances hydrogen bonding. The target compound’s simpler structure may offer synthetic advantages .

Sulfur-Containing Analogs ()

  • Compound: 3-[(4-Fluorobenzyl)Sulfanyl]-N-Methyl-N-[(5-Propyl-1H-Pyrazol-3-yl)Methyl]Propanamide Key Feature: Thioether linkage for enhanced stability. Drawback: Sulfur atoms may undergo oxidation, increasing metabolic clearance risk compared to the cyano group in the target compound .

Q & A

Q. What are the established synthetic routes for 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide, and what key reaction conditions are required?

The compound can be synthesized via multi-step reactions involving:

  • Substitution reactions : Alkaline conditions for introducing pyridylmethoxy or pyrazolyl groups (e.g., using 2-pyridinemethanol or 1-methylpyrazole derivatives as precursors) .
  • Condensation reactions : Cyanoacetic acid or similar reagents for forming the propanamide backbone, often requiring condensing agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity . Example workflow:
StepReaction TypeKey Reagents/ConditionsYield
1SubstitutionCs₂CO₃, DMSO, 35°C~50%
2CondensationCyanoacetic acid, DCC, RT60-70%
3PurificationColumn chromatography>95% purity

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 8.87 ppm for pyridyl protons) .
  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Chromatography : HPLC for purity assessment and TLC for reaction monitoring .
  • Melting point analysis : To assess crystalline stability (e.g., 104–107°C for related analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with varying pyrazole or pyridyl substituents?

Strategies include:

  • Catalyst screening : Copper(I) bromide or Pd-based catalysts for coupling reactions, which improve regioselectivity in pyrazole functionalization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions during substitution steps . Data contradiction example:
  • reports 17.9% yield for a pyrazole intermediate using Cs₂CO₃, whereas achieves 60-67% yields for similar analogs via Pd catalysis. This highlights the need for transition metal catalysts in challenging coupling steps .

Q. What computational or experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : To predict binding affinity to targets (e.g., kinases or GPCRs) using software like AutoDock .
  • Pharmacophore modeling : Identify critical functional groups (e.g., cyanophenyl for hydrophobic interactions, pyridylmethyl for hydrogen bonding) .
  • In vitro assays : Test analogs with modified pyrazole or cyanophenyl groups for bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) . Example SAR table:
Substituent ModificationBioactivity TrendKey Finding
4-Cyanophenyl → 4-Nitrophenyl↓ ActivityCyanide group essential for target binding
1-Methylpyrazole → 1-Ethylpyrazole↑ SolubilityEthyl group improves pharmacokinetics

Q. How should researchers address discrepancies in spectral data or unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products) .
  • Deuterated solvents in NMR : Resolve overlapping peaks (e.g., DMSO-d₆ for amide proton analysis) .
  • Kinetic studies : Monitor reaction progression via in-situ FTIR to detect intermediates .

Methodological Guidelines

Q. What protocols are recommended for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., nitration or amide coupling) .
  • Crystallization control : Seed crystals or anti-solvent addition to prevent amorphous solid formation .

Q. How can researchers validate the biological relevance of this compound in target-driven studies?

  • Target engagement assays : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics .
  • In vivo models : Pharmacokinetic profiling (e.g., bioavailability in rodent models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.